Gossypol-pvp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

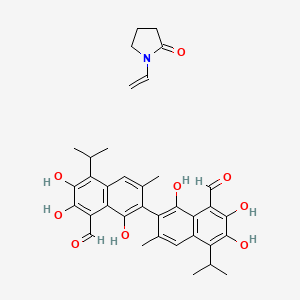

Gossypol-pvp is a supramolecular complex formed by the interaction of gossypol, a natural polyphenol, with polyvinylpyrrolidone, a synthetic polymer. Gossypol is known for its antiviral, antifertility, and anticancer properties, but it is practically insoluble in water. Polyvinylpyrrolidone, on the other hand, is a water-soluble polymer that enhances the solubility and bioavailability of hydrophobic compounds like gossypol .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of gossypol-polyvinylpyrrolidone involves the solubilization of gossypol with polyvinylpyrrolidone. This process is achieved through the formation of hydrogen bonds between the carbonyl oxygen atom of the pyrrolidone ring in polyvinylpyrrolidone and the hydroxyl proton of gossypol . The optimal ratio for the formation of this complex is close to 2:1 (polyvinylpyrrolidone:gossypol), which results in a compact structure in an aqueous medium .

Industrial Production Methods

Industrial production of gossypol-polyvinylpyrrolidone involves the recovery of gossypol from cotton growing wastes and oil and fat industry by-products. The gossypol is then solubilized with polyvinylpyrrolidone under controlled conditions to form the water-soluble complex .

化学反应分析

Types of Reactions

Gossypol-pvp primarily undergoes complexation reactions, where hydrogen bonding plays a crucial role. The complexation process can be described by the Langmuir monomolecular adsorption theory .

Common Reagents and Conditions

The primary reagents involved in the formation of gossypol-polyvinylpyrrolidone are gossypol and polyvinylpyrrolidone. The reaction conditions include controlled temperature and pH to facilitate the formation of hydrogen bonds between the two compounds .

Major Products Formed

The major product formed from the reaction between gossypol and polyvinylpyrrolidone is a water-soluble supramolecular complex that exhibits enhanced bioavailability and reduced toxicity compared to gossypol alone .

科学研究应用

Anticancer Activity

Gossypol has been extensively studied for its anticancer properties. Research indicates that gossypol inhibits anti-apoptotic proteins, promoting apoptosis in cancer cells. The gossypol-PVP complex enhances the solubility and bioavailability of gossypol, making it a promising candidate for cancer therapy. A systematic review highlighted its efficacy against various cancer types, including breast, colon, and lung cancers .

Key Findings:

- This compound complexes demonstrate improved pharmacokinetics.

- Clinical trials have shown manageable toxicity profiles .

- Ongoing research focuses on developing derivatives to enhance therapeutic outcomes.

Antifertility Agent

Historically, gossypol was investigated as a male contraceptive. Studies have shown that the dissolution rates of this compound complexes in aqueous solutions are significantly enhanced due to hydrogen bonding interactions, which may improve its efficacy as an antifertility agent .

Case Study:

In vitro studies demonstrated that this compound complexes effectively reduced sperm motility and viability, suggesting potential use in male contraceptive formulations.

Pest Control

Gossypol exhibits insecticidal properties, making it a candidate for pest control in agricultural practices. The incorporation of PVP improves the stability and efficacy of gossypol formulations against pests.

Research Insights:

- This compound formulations have been tested against common agricultural pests with promising results.

- Enhanced stability leads to prolonged effectiveness in field applications.

Development of Low-Gossypol Cotton Varieties

The genetic modification of cotton to produce ultra-low gossypol cottonseed (TAM66274) aims to reduce the levels of this compound in seeds while maintaining nutritional quality for human and animal consumption . This advancement allows for safer utilization of cottonseed products.

Nutritional Enhancements

Gossypol's presence in cottonseed limits its use in human food and animal feed due to its toxic effects. The development of this compound complexes may enable the safe inclusion of cottonseed derivatives in food products by mitigating toxicity while retaining nutritional benefits .

Key Findings:

- This compound complexes can potentially enhance the nutritional profile of cottonseed products.

- Studies confirm that low-gossypol varieties maintain their protein content while reducing anti-nutritional factors.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceutical | Anticancer agent | Improved solubility and bioavailability |

| Antifertility agent | Enhanced efficacy through complex formation | |

| Agricultural | Pest control | Increased stability and effectiveness |

| Low-gossypol varieties | Safer consumption for humans and livestock | |

| Food Science | Nutritional enhancements | Mitigation of toxicity while retaining nutrients |

作用机制

The mechanism of action of gossypol-polyvinylpyrrolidone involves the formation of hydrogen bonds between the carbonyl oxygen atom of the pyrrolidone ring in polyvinylpyrrolidone and the hydroxyl proton of gossypol . This interaction enhances the solubility and bioavailability of gossypol, allowing it to exert its antiviral, antifertility, and anticancer effects more effectively . Gossypol inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells .

相似化合物的比较

Similar Compounds

Gossypol Schiff Bases: Modified forms of gossypol with enhanced antiviral activities.

Uniqueness

Gossypol-pvp is unique due to its enhanced water solubility and reduced toxicity compared to gossypol alone. The formation of a supramolecular complex with polyvinylpyrrolidone allows for better bioavailability and therapeutic efficacy .

属性

CAS 编号 |

77111-05-8 |

|---|---|

分子式 |

C36H39NO9 |

分子量 |

629.7 g/mol |

IUPAC 名称 |

1-ethenylpyrrolidin-2-one;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C30H30O8.C6H9NO/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2-7-5-3-4-6(7)8/h7-12,33-38H,1-6H3;2H,1,3-5H2 |

InChI 键 |

CZDZNZAJWBRTLE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.C=CN1CCCC1=O |

规范 SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.C=CN1CCCC1=O |

同义词 |

gossypol-polyvinylpyrrolidone gossypol-PVP PVP-gossypol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。